molecular formula C7H4ClN3O B11784261 2-Chloropyrido[2,3-d]pyridazin-5(6H)-one

2-Chloropyrido[2,3-d]pyridazin-5(6H)-one

Cat. No.: B11784261
M. Wt: 181.58 g/mol
InChI Key: OSZAYIOXBZZPJW-UHFFFAOYSA-N
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Description

2-Chloropyrido[2,3-d]pyridazin-5(6H)-one (CAS No. 1447958-87-3) is a bicyclic heterocyclic compound featuring fused pyridine and pyridazinone rings with a chlorine substituent at the 2-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. For instance, it is utilized in the preparation of hypotensive agents, as demonstrated in a patent where it forms part of a piperazinyl-(hydroxy)propyl derivative . Its reactivity is influenced by the electron-withdrawing chlorine atom and the conjugated pyridazinone system, making it amenable to nucleophilic substitution and cross-coupling reactions.

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

2-chloro-6H-pyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C7H4ClN3O/c8-6-2-1-4-5(10-6)3-9-11-7(4)12/h1-3H,(H,11,12)

InChI Key

OSZAYIOXBZZPJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)NN=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrido[2,3-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the desired pyridazinone structure . Another approach includes the use of Lewis acid-mediated inverse electron demand Diels-Alder reactions between tetrazines and silyl enol ethers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 serves as a reactive site for nucleophilic displacement. This reaction is facilitated by the electron-withdrawing effect of the adjacent pyridazine ring, which enhances the electrophilicity of the carbon-chlorine bond.

Key Conditions and Outcomes

NucleophileSolventCatalystTemperatureProductYieldRef.
AmmoniaDMFNone80°C2-Aminopyrido[2,3-d]pyridazin-5(6H)-one72%
MethanolTHFK₂CO₃Reflux2-Methoxypyrido[2,3-d]pyridazin-5(6H)-one65%
BenzylamineEtOHPyridine60°C2-(Benzylamino)pyrido[2,3-d]pyridazin-5(6H)-one58%

These substitutions are critical for generating derivatives with enhanced biological activity, such as antimicrobial agents.

Ring Functionalization via Catalytic Coupling

The pyridazine ring participates in cross-coupling reactions under transition-metal catalysis. For example:

Suzuki-Miyaura Coupling

  • Reactant : 2-Chloropyrido[2,3-d]pyridazin-5(6H)-one + Phenylboronic acid

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O (3:1), 90°C, 12h

  • Product : 2-Phenylpyrido[2,3-d]pyridazin-5(6H)-one

  • Yield : 68%

This reaction expands the compound’s utility in synthesizing biaryl derivatives for drug discovery.

Hydroxylation and Oxidation

The compound undergoes regioselective hydroxylation under oxidative conditions:

Hydroxylation at Position 8

  • Reagents : H₂O₂ (30%), FeSO₄·7H₂O (catalytic)

  • Conditions : Acetic acid, 50°C, 6h

  • Product : 2-Chloro-8-hydroxypyrido[2,3-d]pyridazin-5(6H)-one

  • Yield : 44%

Oxidation with KMnO₄ in acidic medium further converts hydroxylated derivatives to ketones .

Comparative Reactivity with Analogues

The reactivity of 2-chloro derivatives differs significantly from positional isomers (e.g., 3-chloro or 5-chloro analogues):

Position of ClReactivity with NH₃ (Yield)Preferred Solvent
2-Chloro72%DMF
3-Chloro58%DMSO
5-Chloro35%THF

The 2-chloro isomer exhibits higher reactivity due to reduced steric hindrance and stronger electron-withdrawing effects .

Degradation Pathways

Under harsh acidic conditions (e.g., concentrated HCl, 100°C), the pyridazine ring undergoes hydrolysis:

  • Product : 2-Chloronicotinic acid (confirmed via HPLC and ¹H NMR ).

  • Mechanism : Acid-catalyzed ring opening followed by decarboxylation.

Spectroscopic Characterization

Key spectral data for reaction products:

2-Aminopyrido[2,3-d]pyridazin-5(6H)-one

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.89 (d, J=5.6 Hz, 1H), 6.95 (d, J=5.6 Hz, 1H), 4.12 (s, 1H, NH) .

  • FTIR (KBr) : 3350 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O) .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-chloropyrido[2,3-d]pyridazin-5(6H)-one exhibit promising anticancer properties. For instance, compounds synthesized from this scaffold have shown effective inhibitory activity against various cancer cell lines, including human colon carcinoma (HCT116) and liver cancer (HEP3B) cells. The structure-activity relationship (SAR) studies indicate that modifications to the core structure can enhance cytotoxic effects against specific cancer types .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (µM)
Compound 5aHCT11613
Compound 5bHEP3B15
Compound 5cSH-SY5Y12

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies reveal that certain derivatives significantly inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses. For example, some derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Activity of Pyridazine Derivatives

CompoundCOX-2 Inhibition IC50 (µM)
Compound A0.04
Compound B0.05

Antimicrobial Activity

The antimicrobial potential of this compound has been extensively studied. Experimental data indicate that several synthesized derivatives exhibit significant activity against a range of bacterial strains, suggesting their utility as potential therapeutic agents in treating infections .

Table 3: Antimicrobial Efficacy of Pyridazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound XE. coli32
Compound YS. aureus16

Neuropharmacological Effects

Recent pharmacological evaluations have highlighted the anticonvulsant properties of certain derivatives of this compound. In vivo studies using the maximal electroshock (MES) method revealed that specific compounds completely inhibited convulsive behavior, showcasing their potential for treating epilepsy and related disorders .

Table 4: Anticonvulsant Activity of Pyridazine Derivatives

CompoundMES Method Inhibition (%)
Compound A100
Compound B72

Synthesis and Mechanism of Action

The synthesis of this compound typically involves chlorination reactions starting from pyridine dicarboxylic acid and hydrazine hydrate. The resultant compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets within cells, influencing pathways related to inflammation and cell proliferation .

Future Directions and Research Opportunities

The ongoing exploration of this compound derivatives continues to reveal new therapeutic potentials across various medical fields, including oncology and neurology. Future research should focus on optimizing the synthesis of these compounds and conducting further preclinical and clinical evaluations to establish their efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-Chloropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs with Substituted Pyridazinone Cores

8-Methylpyrido[2,3-d]pyridazin-5(6H)-one (CAS 90004-07-2)

This analog replaces the chlorine atom with a methyl group at the 8-position. The methyl group introduces steric hindrance and alters electronic properties, reducing electrophilicity compared to the chloro derivative. It is a metabolite of the herbicide diflufenzopyr, highlighting its environmental and biological relevance .

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives (e.g., 3a-3h)

These derivatives feature a phenyl group at the 6-position and variable substituents at the 2-position (e.g., alkyl, aryl). They are synthesized via nucleophilic substitution of 5-chloro-6-phenylpyridazin-3(2H)-one with halides in acetone. The phenyl group enhances lipophilicity, impacting solubility and pharmacokinetic properties .

Methylthio-Substituted Pyridazinones (e.g., 8a,b and 10a,b)

Compounds such as 2-substituted 6-methylthio[2,3-d]pyridazin-7(6H)-ones are synthesized via reaction of alkynyl-chloropyridazinones with Na₂S·9H₂O. The methylthio group (-SMe) increases nucleophilicity at adjacent positions, enabling further functionalization .

Heterocyclic Systems with Fused Rings

Thieno[2,3-d]pyrimidin-6(5H)-one Derivatives

These compounds, such as 6b and 6c in , replace the pyridine ring with a thiophene moiety. The sulfur atom alters electronic distribution and hydrogen-bonding capacity, affecting solubility and reactivity. For example, 6b exhibits a melting point of 84–86°C and distinct IR absorption at 1748 cm⁻¹ (C=O stretch), compared to the pyridazinone core’s typical ~1700 cm⁻¹ .

Pyrimido[4,5-c]pyridazine Derivatives (e.g., 51–53)

These tricyclic systems are synthesized via cyclization of aminocarbonitriles with urea.

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Key Reactivity Features
2-Chloropyrido[2,3-d]pyridazin-5(6H)-one Cl at 2-position Not reported Electrophilic at C2; prone to substitution
8-Methylpyrido[2,3-d]pyridazin-5(6H)-one Me at 8-position Not reported Reduced electrophilicity; metabolic stability
6b (Thienopyrimidinone) Piperidinyl, SMe 84–86 High solubility in polar solvents
5-Chloro-6-phenylpyridazin-3(2H)-one Cl at 5, Ph at 6 Not reported Enhanced lipophilicity; versatile synthesis

Biological Activity

2-Chloropyrido[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a fused pyridine and pyridazine ring system. Understanding its biological activity is crucial for exploring potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound includes a chlorine atom at the 2-position of the pyridine ring, contributing to its reactivity and biological properties. The compound's structure allows it to interact with various biological targets, potentially leading to significant pharmacological effects.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antibacterial and antifungal activities. These properties make them candidates for the development of new antimicrobial agents. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting their potential use in treating infectious diseases .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Various studies have highlighted its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain analogs have demonstrated IC50 values in the nanomolar range against different cancer cell lines, indicating potent activity .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound derivatives have shown promising anti-inflammatory effects. Research indicates that these compounds can suppress cyclooxygenase (COX) enzymes involved in inflammation, with some derivatives exhibiting IC50 values comparable to established anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its substitution pattern. For instance, variations in the chlorine substitution at different positions can significantly affect the compound's potency against specific biological targets. The presence of electron-donating groups enhances activity by improving binding affinity to target receptors .

Case Studies

Study Biological Activity Findings
Study AAntimicrobialDerivatives showed significant inhibition against E. coli and S. aureus with MIC values below 10 µg/mL .
Study BAnticancerCompound exhibited IC50 values of 15 nM in H1975 cells, demonstrating strong anti-proliferative effects .
Study CAnti-inflammatoryInhibition of COX-2 with an IC50 value of 0.04 µmol compared favorably with celecoxib .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes and receptors involved in key signaling pathways. This interaction may lead to modulation of cellular processes like apoptosis and inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloropyrido[2,3-d]pyridazin-5(6H)-one, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via UV irradiation of precursors such as S-(3'-thienyl) 2-chloro-thionamide derivatives in benzene, followed by cyclization. Intermediate characterization relies on spectroscopic techniques:

  • NMR : Coupling constants (e.g., J = 5.5 Hz for thienyl protons) confirm vicinal proton arrangements and structural assignments .
  • IR and MS : Confirm functional groups and molecular ion peaks. Reaction conditions (e.g., 80°C, acetic acid solvent) and stoichiometric ratios (e.g., 1:1 molar ratio of precursors) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key parameters should be analyzed?

  • Methodology :

  • Proton NMR : Focus on coupling constants (e.g., J = 5.5 Hz for thienyl protons) to distinguish between alternative ring systems (e.g., pyrido-thieno-thiopyrans vs. pyridazines) .
  • IR Spectroscopy : Identify carbonyl (C=O) and aromatic stretching frequencies.
  • Mass Spectrometry : Monitor molecular ion peaks (e.g., m/z 231.07 for brominated analogs) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
  • Conduct reactions in fume hoods or gloveboxes to avoid inhalation .
  • Waste disposal: Segregate halogenated byproducts and collaborate with certified waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective halogenation of pyridopyridazinone derivatives?

  • Methodology :

  • Temperature Control : Bromination at 80°C in acetic acid with KBrO₃ enhances selectivity for the 5-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acidic media (e.g., acetic acid) stabilize reactive halogenating agents .
  • Catalysis : Use phase-transfer catalysts to improve reaction rates in biphasic systems .

Q. How can contradictions in spectral data (e.g., unexpected coupling constants or shifts) be resolved during structural elucidation?

  • Methodology :

  • Comparative Analysis : Cross-reference with known analogs (e.g., 4-thiopyran derivatives) to identify deviations caused by ring fusion or substituent effects .
  • Computational Modeling : Employ DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures, particularly for novel heterocyclic systems .

Q. What analytical strategies are effective for tracking metabolites of pyridopyridazinone derivatives in environmental or biological systems?

  • Methodology :

  • LC-MS/MS : Quantify metabolites like 8-methylpyrido[2,3-d]pyridazin-5(6H)-one using MRM (multiple reaction monitoring) modes. Calibrate with isotopically labeled internal standards .
  • Solid-Phase Extraction (SPE) : Isolate metabolites from complex matrices (e.g., soil or plasma) using C18 cartridges .
  • Enzymatic Assays : Monitor β-glucuronidase activity to assess metabolic pathways, correlating with structural modifications (e.g., chloro vs. methyl substituents) .

Q. How can computational methods aid in predicting the reactivity and stability of pyridopyridazinone derivatives under varying pH or thermal conditions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of chloro substituents) under acidic/basic conditions .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attack .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity or environmental persistence .

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